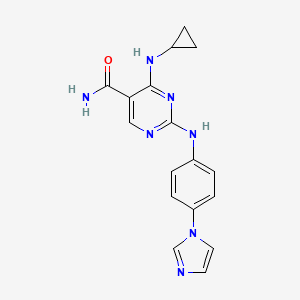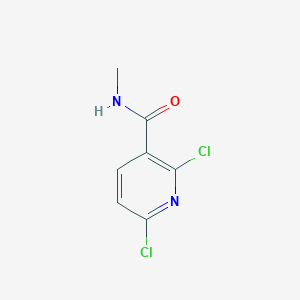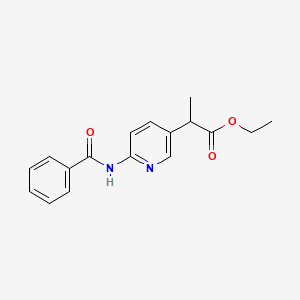
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the pyridine ring via an oxymethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methyl-5-hydroxymethylpyridine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The oxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Aplicaciones Científicas De Investigación
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(piperidin-4-yloxy)pyridine: This compound has a similar structure but lacks the oxymethyl group, which can affect its reactivity and biological activity.
2-Methyl-5-(piperidin-4-yl)pyridine: This compound has a direct attachment of the piperidine ring to the pyridine ring, which can influence its chemical properties and applications.
2-Methyl-5-(piperidin-4-yloxymethyl)quinoline:
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methyl-5-(piperidin-4-yloxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-14-10)9-15-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7,9H2,1H3 |
Clave InChI |
UQCJJLZJZQHFOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)COC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)



![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
